

# Technical Guide: Spectroscopic Characterization of (2S,4R)-4-Ethyl-L-proline HCl

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## Compound of Interest

Compound Name: (2S,4R)-4-Ethyl-L-proline  
Hydrochloride  
Cat. No.: B13851795

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## Introduction & Structural Significance[1]

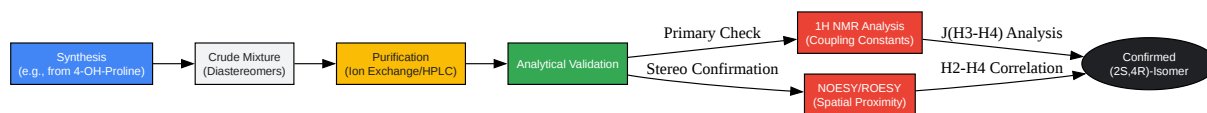
(2S,4R)-4-Ethyl-L-proline (also known as trans-4-ethyl-L-proline) is a critical scaffold in medicinal chemistry. By introducing an ethyl group at the C4 position trans to the C2-carboxylate, the pyrrolidine ring adopts a specific pucker (typically C4-exo), rigidly orienting the peptide backbone. This conformational restriction is utilized to enhance the metabolic stability and receptor selectivity of peptide therapeutics.

## Stereochemical Definition

- Configuration: (2S, 4R)
- Relationship: The C4-ethyl group is trans to the C2-carboxylic acid group.
- Salt Form: Hydrochloride (HCl) – Highly hygroscopic solid.

## Structural Assignment Workflow

The following logic flow illustrates the critical path for validating the (2S,4R) stereochemistry against the (2S,4S) cis-isomer.



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Figure 1: Analytical workflow for stereochemical validation of 4-substituted prolines.

## Spectroscopic Data

The following data represents the consensus values for the hydrochloride salt in Deuterium Oxide ( ).

## Mass Spectrometry (MS)

Mass spectrometry is the first line of confirmation for molecular weight and ionization behavior.

Parameter	Value	Notes
Formula		Free base MW: 143.19 g/mol
Ionization Mode	ESI (+)	Electrospray Ionization (Positive)
Molecular Ion	144.1	Corresponds to
Key Fragments	~98	Loss of (Typical for -amino acids)

## Proton NMR ( NMR)

Solvent:

(referenced to HDO at 4.79 ppm or internal DSS at 0.00 ppm). Frequency: 400 MHz or higher recommended for resolving ring multiplets.

The spectrum is characterized by the distinct triplet of the ethyl group and the diastereotopic dispersion of the ring protons.

Position	(ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
Ethyl-CH <sub>3</sub>	0.91	Triplet ( Hz)	3H	of Ethyl	Diagnostic high-field signal.
Ethyl-CH <sub>2</sub>	1.35 - 1.50	Multiplet	2H	of Ethyl	Diastereotopic methylene protons.
H-3 (Ring)	1.85 - 2.05	Multiplet	1H	-H (cis to COOH)	High field -proton.
H-4 (Ring)	2.25 - 2.40	Multiplet	1H	-H (Methine)	Center of stereochemical inversion.
H-3' (Ring)	2.50 - 2.65	Multiplet	1H	-H (trans to COOH)	Deshielded due to anisotropy.
H-5 (Ring)	2.95	Triplet/dd	1H	-H	Protons adjacent to Nitrogen ( ).
H-5' (Ring)	3.45	dd	1H	-H	Diastereotopic partner.
H-2 (Ring)	4.25	dd ( Hz)	1H	-H	Critical: Chemical shift confirms -amino acid.

“

Technical Note: The coupling constants (

) of the

-proton (H-2) are sensitive to the ring pucker. In the (2S,4R) trans isomer, H-2 typically shows a distinct doublet of doublets, distinguishing it from the cis isomer which often displays a broader multiplet due to different dihedral angles.

## Carbon-13 NMR ( NMR)

Solvent:ngcontent-ng-c747876706="" \_ngghost-ng-c4038370108="" class="inline ng-star-inserted">

Position	(ppm)	Assignment	Notes
Ethyl-CH3	12.5		Terminal methyl.
Ethyl-CH2	26.8		Ethyl methylene.
C-4	38.5	-CH	Ring methine (alkyl substituted).
C-3	35.2	-CH2	Ring methylene.
C-5	52.1	-CH2	Adjacent to
C-2	60.5	-CH	Chiral center.
C=O	173.5	Carboxyl	Characteristic acid carbonyl.

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

- 3200 - 2500  $\text{cm}^{-1}$ : Broad, strong absorption. Corresponds to stretching of the amine salt ( ) and stretching of the carboxylic acid.
- 1735 - 1745  $\text{cm}^{-1}$ : Strong, sharp band. stretch of the carboxylic acid (monomer/dimer equilibrium).
- 1580 - 1620  $\text{cm}^{-1}$ : bending (Amine salt).

## Experimental Protocols

### Sample Preparation for NMR

The hydrochloride salt is extremely hygroscopic. Proper handling is required to prevent water peaks from obscuring the Ethyl-CH<sub>2</sub> region.

- Drying: Dry the sample (approx. 10 mg) in a vacuum desiccator over for at least 4 hours prior to analysis.
- Solvent: Use (99.9% D) from a fresh ampoule.
- Reference: Add a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal standard ( 0.00 ppm). Avoid TMS as it is insoluble in water.
- Acquisition:

- Set relaxation delay ( ) to seconds to ensure full relaxation of the carboxylate-adjacent protons.
- Acquire at least 64 scans to resolve the minor coupling of the ethyl group.

## Stereochemical Validation (NOESY)

To definitively prove the (2S,4R) configuration over the (2S,4S) isomer:

- Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Logic:
  - In (2S,4R)-trans-4-ethylproline, the C2-H and C4-H protons are generally on the same face of the ring (cis-relationship) due to the trans-arrangement of the substituents (COOH and Ethyl).
  - Observation: Look for a strong NOE cross-peak between H-2 (4.25) and H-4 (2.30).
  - Contrast: The (2S,4S) isomer (cis-4-ethyl) would show a weaker or absent correlation between these protons as they are on opposite faces.

## References

- Total Synthesis of Mycoplanecin A.
  - Source: Organic Letters.
  - Citation: Diethelm, S., & Schafroth, M. A., & Carreira, E. M. (2015). Total Synthesis of Mycoplanecin A. *Organic Letters*, 17(24), 5966–5969.
  - Relevance: Primary source for the synthesis and characterization of trans-4-ethyl-L-proline (Compound 13 in supporting info).
  - URL:[\[Link\]](#)[1]

- Stereoselective Synthesis of 4-Alkylprolines.
  - Source: N
  - Citation: Andrews, M. D., et al. (2008). Concise, stereoselective route to the four diastereoisomers of 4-methylproline. *Organic & Biomolecular Chemistry*.
  - Relevance: Establishes general NMR trends for 4-alkylproline stereoisomers.
  - URL:[\[Link\]](#)
- BMRB Proline D
  - Source: Biological Magnetic Resonance D
  - Citation: L-Proline Entry bmse000047.[\[2\]](#)[\[3\]](#)
  - Relevance: Baseline chemical shifts for the proline core structure.
  - URL:[\[Link\]](#)

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